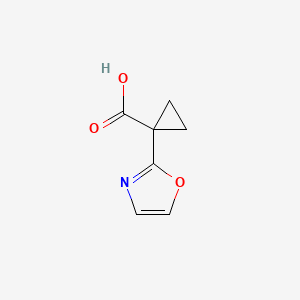
1-(1,3-Oxazol-2-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Oxazol-2-yl)cyclopropane-1-carboxylic acid is a heterocyclic compound that belongs to the class of cyclopropane carboxylic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Van Leusen oxazole synthesis, which involves the reaction of TosMIC (tosylmethyl isocyanide) with aldehydes under basic conditions . This method allows for the preparation of 4,5-disubstituted oxazoles in high yields.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium or nickel can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Oxazol-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring .
Scientific Research Applications
1-(1,3-Oxazol-2-yl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-oxazol-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The cyclopropane ring can enhance the stability and binding affinity of the compound to its targets .
Comparison with Similar Compounds
Oxazole Derivatives: Compounds such as 1,3-oxazole and 1,3-diazole share similar structural features and biological activities.
Cyclopropane Carboxylic Acids: Compounds like cyclopropane-1-carboxylic acid and its derivatives have similar chemical properties and reactivity.
Uniqueness: 1-(1,3-Oxazol-2-yl)cyclopropane-1-carboxylic acid is unique due to the combination of the oxazole and cyclopropane rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its stability, reactivity, and potential for diverse applications.
Properties
Molecular Formula |
C7H7NO3 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
1-(1,3-oxazol-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H7NO3/c9-6(10)7(1-2-7)5-8-3-4-11-5/h3-4H,1-2H2,(H,9,10) |
InChI Key |
XVRRDPWLPNJMBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC=CO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


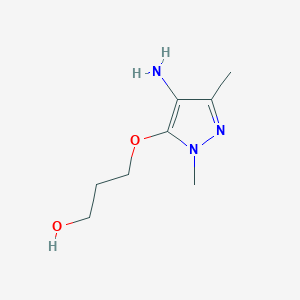
![Tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13489938.png)

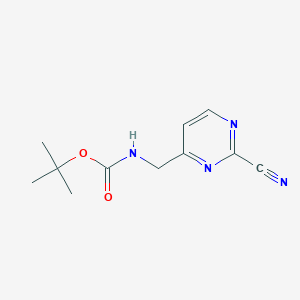
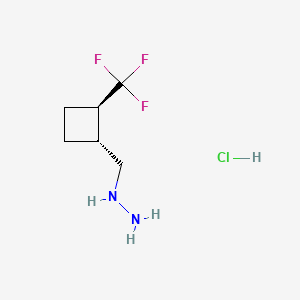
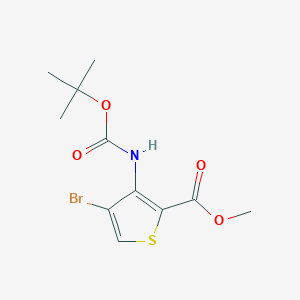
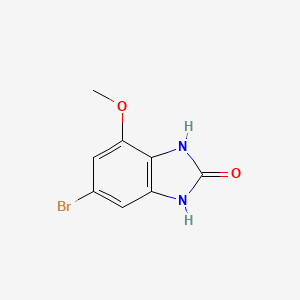

![rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione](/img/structure/B13489987.png)
![3-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13489988.png)
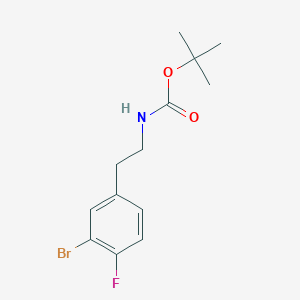
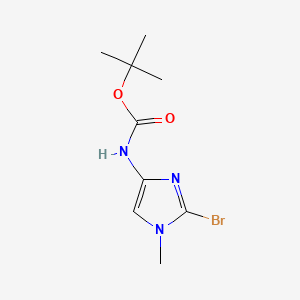
![1-[(Tert-butoxy)carbonyl]-1-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13490007.png)
![6-chloro-N-[4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B13490010.png)
